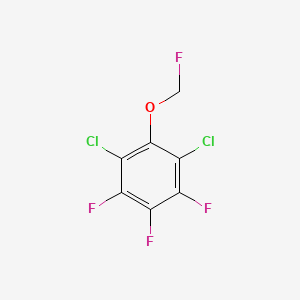
1,3-Dichloro-2-fluoromethoxy-4,5,6-trifluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-2-fluoromethoxy-4,5,6-trifluorobenzene is a useful research compound. Its molecular formula is C7H2Cl2F4O and its molecular weight is 248.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Overview of 1,3-Dichloro-2-fluoromethoxy-4,5,6-trifluorobenzene
This compound is a fluorinated aromatic compound that may exhibit significant biological activities due to its unique chemical structure. Compounds with similar structures often demonstrate varied pharmacological effects, including antibacterial, antifungal, and herbicidal properties.
Antimicrobial Properties
Fluorinated compounds have been studied for their antimicrobial properties. For instance:
- Mechanism : Fluorine atoms can enhance lipophilicity and metabolic stability, allowing compounds to penetrate cellular membranes more effectively.
- Case Study : A study on fluorinated benzenes indicated that they could inhibit bacterial growth by disrupting cell membrane integrity.
Anticancer Activity
Some fluorinated aromatic compounds have shown potential in cancer treatment:
- Mechanism : They may induce apoptosis in cancer cells through various pathways.
- Research Findings : Research has indicated that certain trifluoromethyl-substituted benzene derivatives can inhibit tumor growth in vitro and in vivo.
Herbicidal Activity
Fluorinated compounds are also explored as herbicides:
- Mechanism : They can interfere with plant growth regulators and disrupt photosynthesis.
- Research Findings : Studies have shown that some trifluoromethyl-containing compounds exhibit selective herbicidal activity against specific weed species.
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial:
- Fluorine Substitution : The position and number of fluorine atoms can significantly influence the biological efficacy of the compound.
- Chlorine Substitution : Similarly, chlorine atoms can affect lipophilicity and reactivity.
Table: Summary of Biological Activities of Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 1,3-Dichloro-2-fluoromethoxybenzene | Antimicrobial | Disruption of cell membranes |
| 4-Trifluoromethylphenol | Anticancer | Induction of apoptosis |
| 2,3-Dichloro-4,5,6-trifluorobenzenamine | Herbicidal | Inhibition of photosynthesis |
Propriétés
Numéro CAS |
1803807-36-4 |
|---|---|
Formule moléculaire |
C7H2Cl2F4O |
Poids moléculaire |
248.99 g/mol |
Nom IUPAC |
1,5-dichloro-2,3,4-trifluoro-6-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H2Cl2F4O/c8-2-4(11)6(13)5(12)3(9)7(2)14-1-10/h1H2 |
Clé InChI |
PSNLISCVPYNLIC-UHFFFAOYSA-N |
SMILES canonique |
C(OC1=C(C(=C(C(=C1Cl)F)F)F)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















